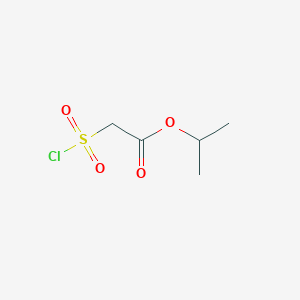

Propan-2-yl 2-(chlorosulfonyl)acetate

説明

Structure

3D Structure

特性

IUPAC Name |

propan-2-yl 2-chlorosulfonylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO4S/c1-4(2)10-5(7)3-11(6,8)9/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMIWRZVJKBDCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634365 | |

| Record name | Propan-2-yl (chlorosulfonyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303153-12-0 | |

| Record name | Propan-2-yl (chlorosulfonyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Propan 2 Yl 2 Chlorosulfonyl Acetate and Its Analogs

Esterification Approaches for Alkyl 2-(Chlorosulfonyl)acetates

Esterification is a fundamental reaction in organic synthesis for the formation of esters. In the context of alkyl 2-(chlorosulfonyl)acetates, this can be approached by either reacting a pre-functionalized acid chloride with an alcohol or by alkylating a carboxylic acid salt.

Direct Esterification of Chlorosulfonylacetyl Chloride with Alcohols

A direct and often high-yielding method for the synthesis of propan-2-yl 2-(chlorosulfonyl)acetate involves the reaction of chlorosulfonylacetyl chloride with propan-2-ol. This reaction is a classic example of nucleophilic acyl substitution, where the alcohol acts as the nucleophile. libretexts.orgchemguide.co.uk

The reaction is typically rapid and exothermic, often requiring cooling to control the reaction rate and prevent side reactions. libretexts.orgyoutube.com The alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion and deprotonation of the oxonium ion intermediate to yield the final ester product and hydrogen chloride gas. libretexts.orgchemguide.co.uk The general reaction is applicable to a wide range of alcohols, allowing for the synthesis of various alkyl 2-(chlorosulfonyl)acetates. libretexts.org

Reaction Scheme:

| Reactant | Reagent | Product | Byproduct |

| Chlorosulfonylacetyl chloride | Propan-2-ol | This compound | Hydrogen chloride |

Alkylation of Carboxylic Acid Salts in Ester Formation

An alternative esterification strategy involves the alkylation of a carboxylate salt. libretexts.org In this approach, 2-(chlorosulfonyl)acetic acid is first deprotonated by a suitable base, such as sodium hydroxide, to form the corresponding carboxylate salt. libretexts.org This salt then undergoes a nucleophilic substitution (SN2) reaction with an appropriate alkyl halide, such as 2-propyl bromide or iodide.

Reaction Scheme:

ClSO₂CH₂COOH + NaOH → ClSO₂CH₂COONa + H₂O

ClSO₂CH₂COONa + (CH₃)₂CHBr → ClSO₂CH₂COOCH(CH₃)₂ + NaBr

| Reactant | Reagent(s) | Intermediate | Product |

| 2-(Chlorosulfonyl)acetic acid | 1. Sodium hydroxide2. 2-Propyl bromide | Sodium 2-(chlorosulfonyl)acetate | This compound |

Chlorosulfonation and Derivatization Strategies

These methods focus on constructing the chlorosulfonylacetate backbone from simpler starting materials. These multi-step syntheses offer flexibility in introducing the desired ester and sulfonyl chloride functionalities.

Synthesis from Sodium Ethoxycarbonylmethanesulfonate via Phosphorus Pentachloride Treatment

One established method for preparing the sulfonyl chloride functional group is through the chlorination of a sulfonic acid salt. nih.gov In a synthesis that would yield an analog of the target compound, sodium ethoxycarbonylmethanesulfonate can be treated with a strong chlorinating agent like phosphorus pentachloride (PCl₅).

This reaction converts the sulfonate salt into the corresponding sulfonyl chloride, yielding ethyl 2-(chlorosulfonyl)acetate. To obtain the desired propan-2-yl ester, a subsequent transesterification step would be necessary.

Reaction Scheme:

| Starting Material | Reagent | Product |

| Sodium ethoxycarbonylmethanesulfonate | Phosphorus pentachloride | Ethyl 2-(chlorosulfonyl)acetate |

Preparation from Ethyl Bromoacetate via Sodium Sulfite and Subsequent Chlorination

A versatile two-step approach to an analog, ethyl 2-(chlorosulfonyl)acetate, begins with ethyl bromoacetate. The first step involves a nucleophilic substitution reaction with sodium sulfite to displace the bromide and form sodium ethoxycarbonylmethanesulfonate. google.comgoogle.com

In the second step, the resulting sulfonate salt is chlorinated using a reagent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield ethyl 2-(chlorosulfonyl)acetate. nih.gov This method provides a pathway to the chlorosulfonylacetate structure from readily available halo-esters.

Reaction Scheme:

BrCH₂COOC₂H₅ + Na₂SO₃ → NaO₃SCH₂COOC₂H₅ + NaBr

NaO₃SCH₂COOC₂H₅ + PCl₅ → ClSO₂CH₂COOC₂H₅ + POCl₃ + NaCl

| Step | Starting Material | Reagent | Intermediate/Product |

| 1 | Ethyl bromoacetate | Sodium sulfite | Sodium ethoxycarbonylmethanesulfonate |

| 2 | Sodium ethoxycarbonylmethanesulfonate | Phosphorus pentachloride | Ethyl 2-(chlorosulfonyl)acetate |

General Strategies for Introducing the Sulfonyl Chloride Group onto Acetate (B1210297) Derivatives

The introduction of a sulfonyl chloride group onto an acetate backbone can be accomplished through several general methods. One common approach is the direct chlorosulfonation of a suitable precursor using chlorosulfonic acid. rsc.org However, this method can sometimes lead to a lack of selectivity and harsh reaction conditions.

Another general strategy involves the oxidative chlorination of sulfur-containing precursors. google.com For instance, a thiol or disulfide derivative of an acetate could be subjected to oxidative chlorination to generate the sulfonyl chloride. These methods are part of a broader array of reactions for synthesizing sulfonyl chlorides from various sulfur-containing functional groups. nih.govgoogle.com The conversion of sulfonic acids or their salts to sulfonyl chlorides using chlorinating agents like POCl₃ or SO₂Cl₂ is a widely used transformation. nih.gov More recent methods also allow for the conversion of primary sulfonamides into sulfonyl chlorides under mild conditions. nih.gov

Advanced Synthetic Approaches and Process Intensification

Process intensification, a key principle in modern chemical engineering, focuses on developing smaller, cleaner, and more energy-efficient technologies. In the context of synthesizing this compound and its analogs, this involves the adoption of continuous flow systems and adherence to green chemistry principles to minimize environmental impact and enhance process safety.

Continuous Flow Synthesis Methods for Sulfonyl Chlorides

Continuous flow chemistry, or flow chemistry, has emerged as a powerful tool for the synthesis of sulfonyl chlorides, offering significant advantages over traditional batch methods. This technology utilizes microreactors or continuous stirred-tank reactors (CSTRs) to perform chemical reactions in a continuous stream, providing precise control over reaction parameters such as temperature, pressure, and mixing.

One of the primary benefits of continuous flow synthesis is enhanced safety, particularly for highly exothermic reactions like chlorosulfonation. The small reaction volumes within the reactor minimize the risk of thermal runaways, a significant concern in large-scale batch production. Furthermore, the high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, enabling rapid cooling and precise temperature control. This level of control often leads to improved reaction selectivity and higher yields of the desired sulfonyl chloride product.

A notable application of this technology is in the production of aryl sulfonyl chlorides, where continuous systems have been developed to handle multi-hundred-gram quantities. These systems often employ multiple CSTRs in series, coupled with continuous filtration and automated process control. Automation, in particular, improves process consistency, reliability, and space-time yield. For instance, in the synthesis of a specific aryl sulfonyl chloride, a continuous flow process demonstrated a space-time yield of 0.139 g mL⁻¹ h⁻¹, nearly double that of the optimized batch process (0.072 g mL⁻¹ h⁻¹).

The use of microreactors in organic synthesis allows for the accurate control of reaction temperature, time, and material proportions, leading to improved product yields and quality. For example, a process for the continuous preparation of p-toluenesulfonyl chloride using a microchannel reactor reported a product yield of up to 95.12% based on toluene, with a significant reduction in impurities.

Interactive Data Table: Comparison of Batch vs. Continuous Flow Synthesis of Sulfonyl Chlorides

| Parameter | Batch Process | Continuous Flow Process |

| Safety | Higher risk of thermal runaway with exothermic reactions. | Improved safety due to small reactor volumes and efficient heat exchange. |

| Temperature Control | Difficult to maintain precise temperature, potential for hot spots. | Excellent temperature control, minimizing side reactions. |

| Mixing | Can be inefficient, leading to localized concentration gradients. | Rapid and efficient mixing, ensuring reaction homogeneity. |

| Scalability | Scaling up can be challenging and may require process redesign. | More straightforward scalability by numbering-up or extending operation time. |

| Space-Time Yield | Generally lower. | Significantly higher, leading to increased productivity. |

| Waste Generation | Can generate significant amounts of waste, especially with excess reagents. | Often minimizes waste through optimized stoichiometry and higher yields. |

Green Chemistry Principles in Chlorosulfonation and Ester Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic routes to this compound. These principles focus on minimizing the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.

A key aspect of green chemistry is the replacement of hazardous reagents and solvents with safer alternatives. In the context of chlorosulfonation and ester synthesis, significant progress has been made in this area.

For the chlorosulfonation step, traditional reagents like chlorosulfonic acid are highly corrosive and produce hazardous byproducts. Greener alternatives are being explored, such as the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts. This method offers good yields and the byproduct, succinimide, can be conveniently recycled. Another approach is the use of sodium chlorite (NaClO₂)-mediated oxidative chlorosulfonation, which is considered a more environmentally benign method for synthesizing a diverse range of sulfonyl chlorides.

In ester synthesis, the focus has been on replacing hazardous solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF). Acetonitrile (B52724) has been identified as a greener alternative for Steglich esterification, a common method for synthesizing esters. It is less hazardous and can be produced from biomass, offering a more sustainable option. Dimethyl carbonate (DMC) is another green solvent that has shown promise in combination with specific reagents for esterification.

Ionic liquids (ILs) have also emerged as environmentally friendly solvents for various organic reactions, including esterification and sulfonation. Their negligible vapor pressure, non-flammability, and high thermal stability make them attractive alternatives to volatile organic compounds (VOCs). Furthermore, some ionic liquids can be designed to be recyclable, further enhancing their green credentials. For instance, certain ionic liquids can act as both the solvent and a recyclable nucleophilic reagent in the synthesis of alkyl halides from sulfonate esters.

Catalysis plays a central role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions and with reduced waste generation.

For esterification , a variety of heterogeneous acid catalysts have been developed to replace traditional homogeneous catalysts like sulfuric acid, which are corrosive and difficult to separate from the reaction mixture. These solid catalysts can be easily recovered and reused, simplifying product purification and reducing waste. Examples of such catalysts include:

Silica-supported sulfonic acids: These catalysts have shown high activity and can be recycled for the esterification of various acids.

Sulfonic acid-functionalized MIL-101: This metal-organic framework (MOF)-based catalyst has demonstrated high recyclability in the liquid-phase esterification of carboxylic acids.

Sulfonated carbon materials: Derived from sources like glucose or glycerol, these materials can be effective and sustainable catalysts for ester production. mdpi.com

For sulfonation and chlorosulfonation , catalytic systems are also being developed to improve sustainability. While traditional methods often rely on stoichiometric amounts of harsh reagents, catalytic approaches offer a more atom-economical and environmentally friendly alternative.

Ionic liquids as catalysts: Certain ionic liquids, particularly those with acidic properties, can act as catalysts for sulfonation reactions. For example, Brønsted acidic ionic liquids have been used as both the reaction medium and catalyst for various organic transformations. The reaction of 1-methylimidazole with chlorosulfonic acid produces an ionic liquid that has been reported to catalyze numerous reactions.

Heterogeneous photocatalysts: Recent research has demonstrated the use of heterogeneous, metal-free photocatalysts like potassium poly(heptazine imide) for the synthesis of sulfonyl chlorides from arenediazonium salts under mild conditions. This method offers a sustainable alternative to traditional Sandmeyer-type reactions that often use copper salts as catalysts.

Interactive Data Table: Examples of Green Catalytic Systems

| Reaction | Catalyst | Advantages |

| Esterification | Silica-supported sulfonic acids | Recyclable, high activity, easy recovery. |

| Esterification | Sulfonic acid-functionalized MIL-101 | High recyclability, stable under reaction conditions. |

| Esterification | Sulfonated glycerol | Derived from a renewable resource, good catalytic performance. mdpi.com |

| Sulfonation | Brønsted acidic ionic liquids | Act as both solvent and catalyst, potential for recyclability. |

| Chlorosulfonation | Potassium poly(heptazine imide) (photocatalyst) | Heterogeneous, metal-free, operates under mild conditions. |

Reactivity and Reaction Mechanisms of Propan 2 Yl 2 Chlorosulfonyl Acetate

Electrophilic and Nucleophilic Reactivity of the Chlorosulfonyl Group

The reactivity of Propan-2-yl 2-(chlorosulfonyl)acetate is dominated by the chlorosulfonyl moiety (-SO₂Cl). The sulfur atom in this group is in a high oxidation state (+6) and is bonded to three highly electronegative atoms: two oxygens and one chlorine. This arrangement renders the sulfur atom highly electrophilic, making it a primary target for nucleophilic attack.

Reactions with Nucleophiles, including Amines and Alcohols

The electrophilic sulfur center of the chlorosulfonyl group readily reacts with a variety of nucleophiles. Common examples include amines and alcohols, leading to the formation of sulfonamides and sulfonate esters, respectively. libretexts.orgyoutube.com These reactions typically proceed via a nucleophilic acyl substitution-type mechanism where the nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion, which is a good leaving group. youtube.com

The general scheme for these reactions is as follows:

Reaction with Alcohols: An alcohol (R'OH) attacks the sulfonyl sulfur, displacing chloride to form a sulfonate ester. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrochloric acid (HCl) byproduct.

Reaction with Amines: Similarly, primary or secondary amines (R'R''NH) react to form the corresponding N-substituted sulfonamides. The base is also used in this case to quench the generated HCl.

| Nucleophile | Product Type | General Reaction |

|---|---|---|

| Alcohol (R'OH) | Sulfonate Ester | ClSO₂CH₂COOCH(CH₃)₂ + R'OH → R'OSO₂CH₂COOCH(CH₃)₂ + HCl |

| Amine (R'R''NH) | Sulfonamide | ClSO₂CH₂COOCH(CH₃)₂ + R'R''NH → R'R''NSO₂CH₂COOCH(CH₃)₂ + HCl |

Electrophilic Behavior in Organic Transformations

The strong electrophilic character of the chlorosulfonyl group is fundamental to its role in many organic transformations. One of its key applications is the "activation" of alcohols. The hydroxyl group (-OH) of an alcohol is a poor leaving group, which limits its utility in nucleophilic substitution and elimination reactions. By reacting the alcohol with a sulfonyl chloride like this compound, the hydroxyl group is converted into a sulfonate ester. This sulfonate group is an excellent leaving group, facilitating subsequent reactions. nih.gov

Olefination Reactions Involving Sulfonyl Esters

Beyond the direct reactivity of the chlorosulfonyl group, the entire structure of this compound allows for its participation in carbon-carbon double bond (olefin) forming reactions. This reactivity stems from the acidity of the methylene (B1212753) protons (-CH₂-) positioned between the sulfonyl and carbonyl groups, which can be abstracted by a base to form a stabilized carbanion. cdnsciencepub.com

Carbanion-Mediated Additions to Carbonyl Compounds

The methylene group alpha to both the sulfonyl and carbonyl groups is highly activated, making its protons acidic. Treatment with a suitable base results in the formation of a nucleophilic carbanion. This carbanion can then add to the electrophilic carbon of a carbonyl compound, such as an aldehyde or a ketone, in a manner analogous to the first step of the Julia-Kocienski olefination. arkat-usa.orgorganic-chemistry.org This addition creates a new carbon-carbon bond and forms a β-hydroxy sulfonyl intermediate. arkat-usa.org

Elucidation of Cyclization-Fragmentation Pathways

Following the initial addition to a carbonyl compound, the resulting intermediate can undergo further transformation to yield an alkene. While specific pathways for this exact substrate are not extensively detailed, analogous reactions involving sulfonyl esters suggest a mechanism that proceeds through a cyclization-fragmentation sequence. arkat-usa.orgacs.org The intermediate alkoxide may attack the sulfur atom, forming a four-membered oxathietane dioxide ring. This cyclic intermediate is unstable and readily fragments, extruding sulfur dioxide (SO₂) to generate the final alkene product. arkat-usa.orgacs.org This type of elimination pathway is a key feature of many sulfone-based olefination reactions. arkat-usa.org

Factors Influencing Stereochemical Control in Olefin Formation

The stereochemistry of the resulting olefin (E- or Z-isomer) is a critical aspect of these reactions. Control over the stereochemical outcome is often influenced by several factors, including the structure of the reactants, the choice of base, the solvent, and the reaction temperature. organic-chemistry.orgnih.gov In related Julia-Kocienski olefinations, the formation of intermediates can be influenced by chelation with metal counterions (e.g., Li⁺) in nonpolar solvents, which can favor one stereochemical pathway. organic-chemistry.org Conversely, the use of larger counterions (e.g., K⁺) in polar solvents can lead to different stereoselectivities by favoring open transition states. organic-chemistry.org The steric bulk of the aldehyde and the sulfonyl reagent also plays a crucial role in determining the facial selectivity of the initial carbanion attack and, consequently, the E/Z ratio of the final alkene. nih.govthieme-connect.com

Cycloaddition Chemistry (Contextual with Related Chlorosulfonyl Compounds)

The chlorosulfonyl group is a potent activating group for various chemical transformations, including cycloaddition reactions. While direct studies on this compound are limited in the context of cycloadditions, extensive research on the closely related and highly reactive compound, chlorosulfonyl isocyanate (CSI), provides significant insight into the potential cycloaddition chemistry of chlorosulfonyl-containing molecules. researchtrends.nettcichemicals.com The reactivity of CSI, particularly its isocyanate moiety, in [2+2] cycloadditions with alkenes, serves as a foundational model for understanding how the powerful electron-withdrawing nature of the chlorosulfonyl group influences these reactions. researchtrends.netchempedia.info

[2+2] Cycloadditions with Alkenes

The [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) with a variety of alkenes is a well-established method for the synthesis of N-chlorosulfonyl-β-lactams (2-azetidinones), which are valuable intermediates in medicinal chemistry. researchtrends.net This reaction's versatility stems from the high reactivity of the CSI molecule. researchtrends.net The cycloaddition typically involves the carbon-nitrogen double bond of the isocyanate group reacting across the carbon-carbon double bond of the alkene to form a four-membered β-lactam ring. tcichemicals.com

The success and mechanism of this cycloaddition are highly dependent on the electronic properties of the alkene partner. researchtrends.netresearchgate.net Electron-rich alkenes, such as vinyl ethers, react readily, while electron-deficient alkenes exhibit lower reactivity. researchgate.netrsc.org The reaction can be highly regio- and stereoselective. For instance, the cycloaddition of CSI to chiral vinyl ethers has been studied to establish stereochemical models of the transition state, which helps predict the asymmetric induction in the product. rsc.org Similarly, reactions with allenylsugar ethers also proceed with notable stereochemical control, leading to the formation of specific azetidinone configurations. researchgate.net

The general scheme for this reaction can be summarized as follows:

Scheme 1: General representation of the [2+2] cycloaddition between Chlorosulfonyl Isocyanate (CSI) and an alkene to form an N-chlorosulfonyl-β-lactam.

The resulting N-chlorosulfonyl-β-lactams can be readily reduced to the corresponding β-lactams using reagents like aqueous sodium sulfite. researchtrends.net

Mechanistic Pathways in Cycloadditions: Concerted versus Single Electron Transfer (SET) Processes

The mechanism of the [2+2] cycloaddition between chlorosulfonyl compounds like CSI and alkenes is not uniform and is dictated primarily by the electronic nature of the alkene. researchtrends.netresearchgate.net Two primary pathways have been identified and extensively studied: a concerted pathway and a stepwise pathway involving a single electron transfer (SET) process. researchtrends.net

Concerted Pathway: This pathway is generally favored for reactions involving electron-deficient or less reactive alkenes. researchgate.net For example, the reaction of CSI with monofluoroalkenes, which are considered electron-deficient, proceeds through a concerted mechanism. researchgate.net In a concerted [π2s + π2a] cycloaddition, the formation of the two new sigma bonds occurs in a single transition state without the formation of an intermediate. chempedia.info Computational studies and the stereospecificity of these reactions support the concerted model for less reactive alkenes. researchgate.net

Single Electron Transfer (SET) Pathway: For most alkenes, and particularly for electron-rich alkenes, the reaction proceeds through a stepwise mechanism initiated by a single electron transfer from the alkene to the CSI molecule. researchtrends.net This SET event generates a radical ion pair that collapses to form a 1,4-diradical intermediate. researchtrends.net This diradical intermediate then undergoes ring closure to yield the final β-lactam product. Evidence for this pathway comes from several sources, including:

NMR Line-Broadening Studies: The presence of radical intermediates can be detected by NMR spectroscopy, where line-broadening is observed at certain temperatures. researchtrends.net

UV and Kinetic Studies: These studies provide evidence for a pre-equilibrium charge transfer complex between the alkene and CSI before the electron transfer occurs. researchtrends.net

Product Formation: The formation of side products, such as unsaturated amides or 2:1 adducts, can sometimes be explained by the presence of a stepwise intermediate. chempedia.info

The choice between these two mechanistic pathways is largely governed by the ionization potential (IP) of the alkene. A clear correlation has been established where alkenes with higher ionization potentials tend to react via a concerted pathway, while those with lower ionization potentials favor the SET mechanism. researchgate.net

| Alkene Type | Ionization Potential (IP) | Predominant Mechanism | Key Characteristics |

| Electron-Rich | Low (< 8.5 eV) | Single Electron Transfer (SET) | Stepwise process, involves 1,4-diradical intermediates, supported by NMR line-broadening. researchtrends.netresearchgate.net |

| Electron-Deficient | High (> 8.9 eV) | Concerted | Single transition state, stereospecific reaction, favored for fluoroalkenes. researchgate.net |

| Intermediate | Intermediate | Competitive Pathways | The mechanism can be influenced by solvent polarity and temperature. acs.org |

Derivatization and Functional Group Interconversions

The this compound molecule possesses two primary reactive sites amenable to derivatization: the chlorosulfonyl group and the isopropyl ester moiety. These functional groups allow for a range of transformations to produce various derivatives.

Conversion to Sulfonamides and Related Sulfur-Containing Derivatives

The sulfonyl chloride functional group (-SO₂Cl) is a highly reactive electrophile that readily undergoes nucleophilic substitution with primary and secondary amines to form sulfonamides. nih.gov This is one of the most common and important reactions of sulfonyl chlorides.

The reaction involves the attack of the amine's lone pair of electrons on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride (HCl). A base, such as triethylamine (B128534) or pyridine, is typically added to the reaction mixture to neutralize the HCl byproduct. scholarsresearchlibrary.com

General Reaction: R-SO₂Cl + 2 R'R''NH → R-SO₂NR'R'' + [R'R''NH₂]⁺Cl⁻

Applying this to this compound, reaction with various amines would yield a library of N-substituted sulfonamide derivatives. This method is highly efficient for preparing aliphatic, aromatic, secondary, and tertiary sulfonamides. nih.gov

| Amine Nucleophile | Product Class | General Structure |

| Primary Amine (R'-NH₂) | Secondary Sulfonamide | iPr-O-C(O)CH₂-SO₂-NHR' |

| Secondary Amine (R'R''NH) | Tertiary Sulfonamide | iPr-O-C(O)CH₂-SO₂-NR'R'' |

| Ammonia (B1221849) (NH₃) | Primary Sulfonamide | iPr-O-C(O)CH₂-SO₂-NH₂ |

This transformation is fundamental in medicinal chemistry, as the sulfonamide functional group is a key component in numerous therapeutic agents. nih.govucl.ac.uk

Other Transformations of the Ester Moiety

The isopropyl ester group in this compound can undergo typical ester transformations, provided the reaction conditions are compatible with the sensitive chlorosulfonyl group.

Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide, followed by acidic workup, would hydrolyze the ester to the corresponding carboxylic acid, 2-(chlorosulfonyl)acetic acid. This reaction proceeds via a nucleophilic acyl substitution mechanism. Care must be taken, as the chlorosulfonyl group is also susceptible to hydrolysis, which would yield a sulfonic acid. Selective hydrolysis of the ester would require carefully controlled, mild conditions.

Transesterification: The isopropyl group can be exchanged for another alkyl or aryl group by reacting the ester with a different alcohol (R'-OH) in the presence of an acid or base catalyst. This equilibrium reaction can be driven to completion by using a large excess of the new alcohol or by removing one of the products (e.g., isopropanol) from the reaction mixture.

Ammonolysis/Aminolysis: Reaction with ammonia or a primary/secondary amine can convert the ester into a primary, secondary, or tertiary amide, respectively. This reaction typically requires heating and may compete with the more rapid reaction at the sulfonyl chloride center. To achieve selective aminolysis at the ester, the sulfonyl chloride would likely need to be protected or converted to a less reactive group first.

Applications in Advanced Organic Synthesis

Utility as a Versatile Synthetic Intermediate for Carbon-Sulfur Bond Formation

The formation of carbon-sulfur (C–S) bonds is a fundamental transformation in organic chemistry, with the resulting organosulfur compounds playing significant roles in pharmaceuticals, agrochemicals, and materials science. Sulfonyl chlorides are well-established reagents for creating such bonds. Theoretically, Propan-2-yl 2-(chlorosulfonyl)acetate could react with various sulfur nucleophiles, such as thiols, to form thiosulfonates. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Furthermore, under palladium catalysis, sulfonyl chlorides can participate in cross-coupling reactions with organoboron compounds or other organometallic reagents to form sulfones, a key structural motif in many biologically active molecules. organic-chemistry.org While no specific studies utilize this compound for this purpose, its structural similarity to other sulfonyl chlorides suggests its potential applicability in such transformations.

Table 1: Potential Carbon-Sulfur Bond Forming Reactions

| Reactant | Potential Product | Reaction Type |

|---|---|---|

| Thiol (R-SH) | Thiosulfonate | Nucleophilic Substitution |

Construction of Sulfamoyl-Containing Structures

The sulfamoyl group (R₂NSO₂) is a critical pharmacophore found in a wide array of therapeutic agents, including diuretics, anticonvulsants, and antiviral drugs. The most common method for the synthesis of sulfamoyl derivatives is the reaction of a sulfonyl chloride with a primary or secondary amine.

It is highly probable that this compound would readily react with amines to yield the corresponding N-substituted sulfamoylacetates. This reaction, known as sulfonamide formation, is typically robust and high-yielding. The resulting products would contain both an ester and a sulfonamide functionality, making them versatile building blocks for further chemical modifications.

Table 2: Representative Examples of Sulfonamide Formation

| Amine | Potential Product Class |

|---|---|

| Primary Amine (R-NH₂) | N-Alkyl-sulfamoylacetate |

| Secondary Amine (R₂NH) | N,N-Dialkyl-sulfamoylacetate |

Precursor for Heterocyclic Compounds, such as β-Lactams and Sulfocoumarins

β-Lactams: The β-lactam ring is the core structural feature of penicillin and cephalosporin (B10832234) antibiotics. The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) with an imine, is a classic method for constructing this four-membered ring. encyclopedia.pubnih.gov While there is no direct evidence involving this compound, sulfonyl chlorides can be used to generate ketenes under specific conditions. More directly, N-sulfonyl β-lactams can be synthesized from NH-monocyclic β-lactams by reaction with a sulfonyl chloride in the presence of a base. nih.gov This suggests a potential, albeit indirect, role for this compound in the synthesis of novel β-lactam derivatives.

Sulfocoumarins: Sulfocoumarins are sulfur analogs of coumarins and have been investigated for their biological activities, including as inhibitors of carbonic anhydrase. The synthesis of sulfocoumarins can involve the cyclization of precursors containing a sulfonyl group. While specific synthetic routes employing this compound are not documented, one could envision its use in building a precursor that, upon subsequent reactions, could be cyclized to form a sulfocoumarin ring system.

Integration into Multi-Step Synthetic Sequences for Complex Molecule Synthesis

The true value of a synthetic intermediate lies in its ability to be incorporated into multi-step syntheses to build complex molecular architectures. researchgate.net Given the dual functionality of this compound, it could serve as a linchpin in convergent synthetic strategies. For instance, the sulfonyl chloride moiety could be reacted first to introduce a sulfamoyl group, followed by modification of the isopropyl ester. Alternatively, the ester could be hydrolyzed or transesterified, with subsequent reaction of the sulfonyl chloride. This orthogonality would allow for the sequential introduction of different molecular fragments, a key principle in the efficient synthesis of complex target molecules. However, without concrete examples in the literature, the practical utility of this compound in such sequences remains a matter of speculation.

Analytical Characterization and Method Development for Chlorosulfonyl Esters

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise structure of a molecule. For Propan-2-yl 2-(chlorosulfonyl)acetate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy would be employed to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the lack of experimental spectra for this compound, the following are predicted chemical shifts and coupling patterns based on the analysis of similar structures.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the different proton environments in the molecule.

Isopropyl Methine Proton (-CH(CH₃)₂): A septet is predicted for the single methine proton of the isopropyl group due to coupling with the six equivalent methyl protons. This signal would be shifted downfield by the adjacent ester oxygen, likely appearing in the range of δ 4.8-5.2 ppm.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group adjacent to the ester carbonyl and the chlorosulfonyl group are expected to appear as a singlet. The strong electron-withdrawing nature of the chlorosulfonyl group would cause a significant downfield shift, placing this signal in the region of δ 4.5-5.0 ppm.

Isopropyl Methyl Protons (-CH(CH₃)₂): The six equivalent protons of the two methyl groups in the isopropyl moiety would appear as a doublet, coupling with the single methine proton. This signal is expected to be the most upfield, likely in the range of δ 1.2-1.5 ppm.

¹³C NMR: The carbon NMR spectrum is anticipated to display four unique signals, corresponding to each carbon atom in a different chemical environment.

Ester Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of δ 165-175 ppm.

Isopropyl Methine Carbon (-CH(CH₃)₂): The methine carbon of the isopropyl group, bonded to the ester oxygen, would appear in the range of δ 68-72 ppm.

Methylene Carbon (-CH₂-): The methylene carbon, situated between the ester carbonyl and the chlorosulfonyl group, would be significantly deshielded and is predicted to appear in the range of δ 60-70 ppm.

Isopropyl Methyl Carbons (-CH(CH₃)₂): The two equivalent methyl carbons of the isopropyl group are expected to be the most upfield, with a predicted chemical shift in the range of δ 20-25 ppm.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 4.8-5.2 | Septet | -CH(CH₃)₂ |

| ¹H | 4.5-5.0 | Singlet | -CH₂- |

| ¹H | 1.2-1.5 | Doublet | -CH(CH₃)₂ |

| ¹³C | 165-175 | Singlet | C=O |

| ¹³C | 68-72 | Singlet | -CH(CH₃)₂ |

| ¹³C | 60-70 | Singlet | -CH₂- |

| ¹³C | 20-25 | Singlet | -CH(CH₃)₂ |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In the absence of experimental data, the fragmentation pattern of this compound under electron ionization can be predicted.

The molecular ion peak [M]⁺ would be expected, and its exact mass, as determined by HRMS, would confirm the molecular formula. A key characteristic would be the isotopic pattern of the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, and ³⁴S).

Common fragmentation pathways for sulfonyl chlorides and esters would likely be observed. researchgate.netcdnsciencepub.com These may include:

Loss of a chlorine radical to form the [M-Cl]⁺ ion.

Loss of the entire chlorosulfonyl group (-SO₂Cl).

Cleavage of the ester bond, leading to the loss of the isopropoxy group or the isopropyl cation.

Elimination of SO₂ from fragments containing the sulfonyl group. researchgate.net

| Predicted Fragment (m/z) | Possible Identity |

|---|---|

| [M]⁺ | Molecular Ion |

| [M+2]⁺ | Isotope peak due to ³⁷Cl and ³⁴S |

| [M-Cl]⁺ | Loss of Chlorine |

| [M-SO₂Cl]⁺ | Loss of Chlorosulfonyl group |

| [C₃H₇]⁺ | Isopropyl cation |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for both the ester and the sulfonyl chloride functionalities. msu.eduorgchemboulder.com

S=O Stretching: Strong asymmetric and symmetric stretching vibrations for the sulfonyl group are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com

C=O Stretching: A strong absorption band corresponding to the ester carbonyl group should appear in the range of 1735-1750 cm⁻¹. orgchemboulder.com

C-O Stretching: The C-O stretching of the ester group will likely show strong bands in the 1000-1300 cm⁻¹ region. orgchemboulder.com

S-Cl Stretching: A stretching vibration for the sulfur-chlorine bond is also anticipated, typically in the lower frequency region of the spectrum.

C-H Stretching: Absorptions corresponding to the stretching of sp³ C-H bonds will be present in the 2850-3000 cm⁻¹ range.

| Predicted Absorption Range (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 2850-3000 | C-H Stretch | Alkyl |

| 1735-1750 | C=O Stretch | Ester |

| 1370-1410 | S=O Asymmetric Stretch | Sulfonyl Chloride |

| 1166-1204 | S=O Symmetric Stretch | Sulfonyl Chloride |

| 1000-1300 | C-O Stretch | Ester |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation and purification of chemical compounds, as well as for assessing their purity.

Liquid Chromatography (LC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

LC and UHPLC are powerful techniques for the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. For a moderately polar compound like this compound, reversed-phase chromatography would be a suitable approach. A C18 or C8 stationary phase would likely be effective, with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to achieve good separation from any impurities. Detection could be accomplished using a UV detector, as the ester and sulfonyl chloride groups may provide some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

Gas Chromatography (GC)

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase. Given its predicted structure, this compound is likely to be sufficiently volatile for GC analysis. However, a significant consideration is its potential thermal lability. Sulfonyl chlorides can be prone to degradation at the high temperatures often used in GC injectors and columns. core.ac.uk Therefore, a lower injection port temperature and a temperature-programmed oven ramp would be advisable to minimize decomposition. A non-polar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, would be a reasonable starting point for method development. Detection would typically be performed using a flame ionization detector (FID) or a mass spectrometer (GC-MS).

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to traditional high-performance liquid chromatography (HPLC) for the separation of complex mixtures, including those containing reactive or thermally labile compounds. americanpharmaceuticalreview.com For challenging separations involving chlorosulfonyl esters, SFC offers several advantages due to the unique properties of supercritical fluids, typically carbon dioxide, as the primary mobile phase. The low viscosity and high diffusivity of supercritical CO2 facilitate high-speed, efficient separations with reduced backpressure compared to liquid chromatography.

The versatility of SFC allows for both normal-phase and reversed-phase-like separations by modifying the mobile phase with polar co-solvents such as methanol, ethanol, or acetonitrile. This flexibility is crucial for optimizing the separation of a compound like this compound from its starting materials, byproducts, and degradation products. The choice of stationary phase is also critical, with a wide range of chemistries available to tailor the separation based on the specific properties of the analytes. For achiral separations, common stationary phases include silica, diol, and amino-functionalized supports.

A key benefit of SFC in the context of reactive compounds is the potential for lower analysis temperatures compared to gas chromatography, which can mitigate thermal degradation. nih.gov Furthermore, the rapid equilibration times of SFC columns allow for high-throughput screening of different analytical conditions, accelerating method development.

Table 1: Illustrative SFC Method Parameters for the Analysis of a Chlorosulfonyl Ester

| Parameter | Condition |

| Column | Diol-functionalized Silica (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Supercritical CO2 / Methanol (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 210 nm |

This table is for illustrative purposes and represents typical starting conditions for SFC method development for a compound similar to this compound.

Strategies for Analysis of Reactive Intermediates

The analysis of reactive intermediates is fundamental to understanding reaction mechanisms, kinetics, and for process optimization. This compound can act as a reactive intermediate in various synthetic pathways.

Derivatization Methods for Enhanced Stability and Sensitivity

Due to the reactive nature of the chlorosulfonyl group, which is susceptible to hydrolysis, direct analysis by techniques like reversed-phase HPLC can be challenging. americanpharmaceuticalreview.comresearchgate.net Derivatization is a widely employed strategy to convert the reactive analyte into a more stable and readily detectable species. nih.govacs.orgresearchgate.net This involves a chemical reaction that modifies the functional group of interest.

For this compound, the chlorosulfonyl moiety can be derivatized by reacting it with a nucleophile, such as an amine or an alcohol, to form a stable sulfonamide or sulfonate ester, respectively. This transformation not only stabilizes the molecule but can also introduce a chromophore or a fluorophore, significantly enhancing its detectability by UV-Vis or fluorescence detectors. americanpharmaceuticalreview.com The choice of derivatizing agent is crucial and depends on the analytical technique to be used and the desired sensitivity.

The derivatization reaction conditions, including solvent, temperature, and reaction time, must be carefully optimized to ensure a complete and reproducible conversion of the analyte. nih.govacs.org Once derivatized, the resulting stable product can be analyzed using standard chromatographic techniques with greater ease and accuracy.

Table 2: Potential Derivatization Reactions for this compound

| Derivatizing Agent | Resulting Functional Group | Potential Analytical Advantage |

| Aniline | Sulfonamide | Enhanced UV detectability |

| Dansyl cadaverine | Sulfonamide | Fluorescent detection for high sensitivity |

| Methanol | Sulfonate Ester | Increased stability for GC or LC analysis |

This table provides hypothetical examples of derivatization strategies that could be applied to this compound.

In-Situ Monitoring Techniques for Reaction Kinetics (e.g., NMR)

To gain a real-time understanding of reaction kinetics and the transient nature of reactive intermediates, in-situ monitoring techniques are invaluable. ed.ac.uk Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose as it is non-invasive and provides detailed structural information about the species present in a reaction mixture over time. researchgate.netnih.gov

By setting up a reaction directly within an NMR tube, it is possible to acquire spectra at regular intervals without disturbing the reaction. ed.ac.uk This allows for the direct observation of the consumption of starting materials, the formation of intermediates like this compound, and the appearance of the final products. The integration of the respective signals in the NMR spectrum can be used to determine the concentration of each species as a function of time, from which reaction rates and kinetic parameters can be calculated. beilstein-journals.orgmdpi.com

For the analysis of reactions involving this compound, ¹H NMR would be particularly useful for monitoring the signals of the isopropyl and acetate (B1210297) protons. Changes in the chemical shifts and splitting patterns of these signals can provide insights into the structural transformations occurring during the reaction. In some cases, other nuclei such as ¹³C or even ³³S NMR could provide complementary information. The use of flow NMR systems can further enhance the capability for in-situ monitoring of continuous processes. beilstein-journals.org

Computational and Theoretical Investigations

Mechanistic Studies through Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intricate details of reaction mechanisms, providing information that is often inaccessible through experimental means alone.

Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, are instrumental in mapping out the potential reaction pathways for a molecule like Propan-2-yl 2-(chlorosulfonyl)acetate. These calculations can model the interactions of the molecule with various reactants, identifying the sequence of elementary steps that constitute a chemical reaction. A critical aspect of this is the location and characterization of transition states—the high-energy structures that connect reactants to products.

For instance, in reactions involving the chlorosulfonyl group, computational studies can distinguish between different possible mechanisms, such as nucleophilic substitution at the sulfur atom or reactions involving the acetate (B1210297) moiety. By calculating the energies of reactants, intermediates, transition states, and products, chemists can determine the most energetically favorable reaction pathway.

Table 1: Key Aspects of Reaction Pathway Elucidation

| Aspect | Description |

| Reactant and Product Optimization | Determination of the lowest energy geometries of the starting materials and final products. |

| Transition State Searching | Identification of the saddle point on the potential energy surface corresponding to the highest energy barrier of a reaction step. |

| Intermediate Identification | Locating any stable or metastable species that are formed during the course of the reaction. |

| Intrinsic Reaction Coordinate (IRC) Calculations | Tracing the reaction path from the transition state down to the corresponding reactants and products to confirm the connection. |

The potential energy surface (PES) is a conceptual and mathematical tool that describes the energy of a molecule or a system of molecules as a function of its geometry. By exploring the PES, chemists can visualize the energy landscape of a reaction, including valleys (representing stable molecules and intermediates) and mountain passes (representing transition states).

Reactivity Prediction and Chemo/Regioselectivity Analysis

Computational methods are invaluable for predicting how and where a molecule will react. This is particularly important for multifunctional molecules like this compound, which has several potential reactive sites.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative model used to predict the reactivity of molecules. numberanalytics.comucsb.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy and spatial distribution of these orbitals can explain the feasibility and selectivity of a reaction.

For this compound, the HOMO would indicate the regions most susceptible to electrophilic attack, while the LUMO would highlight the areas most prone to nucleophilic attack. By analyzing the shapes and energies of these frontier orbitals, one can predict whether a reaction is likely to occur and at which site. For example, the interaction between the HOMO of a nucleophile and the LUMO of this compound would be analyzed to predict the most likely site of nucleophilic attack.

To provide a more quantitative measure of reactivity, a range of conceptual DFT-based reactivity descriptors can be calculated. These descriptors offer a numerical scale to compare the reactivity of different molecules or different sites within the same molecule.

The global electrophilicity index (ω) is a measure of a molecule's ability to accept electrons. researchgate.net A higher value of ω indicates a stronger electrophile. This index is calculated from the electronic chemical potential and chemical hardness. For this compound, calculating its global electrophilicity index would allow for a comparison of its electrophilic character with other related compounds.

Local reactivity descriptors , such as the Fukui function (f(r)) and local electrophilicity (ωk) , provide information about the reactivity of specific atomic sites within a molecule. echemi.comscielo.org.mx The Fukui function indicates the change in electron density at a particular point when an electron is added to or removed from the molecule, highlighting the most electrophilic and nucleophilic sites. The local electrophilicity index pinpoints the specific atoms that are most susceptible to nucleophilic attack. These calculations would be crucial in predicting the chemo- and regioselectivity of reactions involving this compound.

Table 2: Common Global and Local Reactivity Descriptors

| Descriptor | Type | Information Provided |

| Chemical Potential (μ) | Global | Tendency of a system to lose electrons. |

| Chemical Hardness (η) | Global | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | Global | Overall electrophilic character of a molecule. |

| Fukui Function (f(r)) | Local | Identifies the most electrophilic and nucleophilic atomic sites. |

| Local Electrophilicity (ωk) | Local | Quantifies the electrophilicity of a specific atomic site. |

Conformational Analysis and Molecular Modeling

The three-dimensional structure of a molecule plays a significant role in its reactivity and physical properties. This compound possesses several rotatable bonds, leading to the possibility of multiple conformations (different spatial arrangements of the atoms).

Conformational analysis involves systematically exploring the potential energy surface to identify the different stable conformations (conformers) and the energy barriers for interconversion between them. This is typically done by performing rotational scans around the single bonds and optimizing the geometry at each step. Molecular modeling techniques can then be used to visualize these conformations and analyze their geometric parameters, such as bond lengths, bond angles, and dihedral angles.

For this compound, a thorough conformational analysis would identify the most stable conformer(s) under different conditions (e.g., in the gas phase or in a solvent). This information is crucial, as the reactivity of the molecule can be highly dependent on its preferred conformation. For instance, the accessibility of a reactive site might be sterically hindered in some conformations but exposed in others. Many carboxylic acid esters tend to adopt a specific conformation due to electronic and steric effects. wikipedia.org

Geometry Optimization and Electronic Structure Calculations

Geometry optimization and electronic structure calculations, typically performed using quantum mechanical methods like Density Functional Theory (DFT), provide detailed information about the molecule's preferred three-dimensional structure and the distribution of electrons.

These calculations can pinpoint the most stable conformation of "this compound" by finding the geometry that corresponds to a minimum on the potential energy surface. From the optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be determined with high accuracy.

Electronic structure calculations further reveal properties like the molecular orbital energies (HOMO and LUMO), electrostatic potential, and partial atomic charges. This information is vital for predicting the molecule's reactivity, with the chlorosulfonyl group being a region of particular interest due to its electrophilic nature. The electron-withdrawing character of the sulfonyl group significantly influences the reactivity of the adjacent acetyl group.

Table 2 provides an example of the kind of data generated from these calculations.

Table 2: Illustrative Calculated Structural and Electronic Properties

| Property | Value |

| S=O Bond Length (Å) | data not available |

| S-Cl Bond Length (Å) | data not available |

| C=O Bond Length (Å) | data not available |

| S-C-C Angle (°) | data not available |

| HOMO Energy (eV) | data not available |

| LUMO Energy (eV) | data not available |

| Dipole Moment (Debye) | data not available |

Note: The data in this table is for illustrative purposes to show the output of geometry optimization and electronic structure calculations and does not represent actual values for "this compound".

Theoretical Approaches to Structure-Reactivity and Structure-Property Relationships

Theoretical models can be developed to establish relationships between the molecular structure of "this compound" and its chemical reactivity or physical properties. These are often formulated as Quantitative Structure-Activity Relationships (QSAR) or Quantitative Structure-Property Relationships (QSPR).

For "this compound", QSAR models could be developed to predict its reactivity towards various nucleophiles, a key aspect of the chemistry of sulfonyl chlorides. wikipedia.org Such models would use calculated molecular descriptors (e.g., atomic charges, orbital energies, steric parameters) to correlate with experimentally determined reaction rates. For instance, the electrophilicity of the sulfur atom in the sulfonyl chloride group is a critical descriptor for predicting its susceptibility to nucleophilic attack. researchgate.net

Similarly, QSPR studies can predict physical properties such as boiling point, solubility, or chromatographic retention times based on molecular descriptors. These theoretical approaches are invaluable for the rational design of new compounds with desired properties and for understanding the underlying molecular features that govern their behavior. The functional groups present, such as the ester and the sulfonyl chloride, would be key determinants in such models.

An example of the descriptors that might be used in such a study is shown in Table 3.

Table 3: Illustrative Molecular Descriptors for QSAR/QSPR Studies

| Descriptor | Type | Potential Correlation |

| Partial charge on Sulfur | Electronic | Reactivity towards nucleophiles |

| LUMO Energy | Electronic | Electrophilicity |

| Molecular Volume | Steric | Rate of reaction, solubility |

| LogP | Lipophilicity | Chromatographic behavior |

Note: This table illustrates the types of descriptors used in theoretical structure-reactivity and structure-property relationship studies and their potential applications.

Q & A

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

- Methodological Answer : Surface plasmon resonance (SPR) measures binding kinetics (ka/kd) to proteins like human serum albumin (HSA). Molecular docking (AutoDock Vina) predicts binding poses in enzyme active sites (e.g., carbonic anhydrase). Fluorescence quenching experiments quantify Stern-Volmer constants to assess binding affinity .

Data Contradiction Analysis

- Example : Conflicting reports on thermal stability (decomposition at 80°C vs. 110°C) may stem from impurities (e.g., residual HCl). Mitigation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。